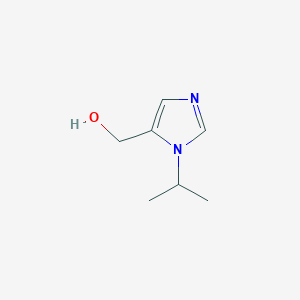

(1-Isopropyl-1H-imidazol-5-YL)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-propan-2-ylimidazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-6(2)9-5-8-3-7(9)4-10/h3,5-6,10H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONPSVGKOIVAXHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=NC=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20608820 | |

| Record name | [1-(Propan-2-yl)-1H-imidazol-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20608820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80304-46-7 | |

| Record name | [1-(Propan-2-yl)-1H-imidazol-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20608820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (1-Isopropyl-1H-imidazol-5-YL)methanol

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and medicinal chemistry, the imidazole scaffold remains a cornerstone of molecular design.[1] Its unique electronic properties and ability to engage in various biological interactions make it a privileged structure in the development of novel therapeutics.[1][2] This guide provides a comprehensive, in-depth exploration of a robust and efficient synthetic pathway to (1-Isopropyl-1H-imidazol-5-YL)methanol, a key building block for more complex bioactive molecules.[3]

Moving beyond a simple recitation of procedural steps, this document delves into the "why" behind the "how." We will explore the mechanistic underpinnings of each transformation, justify the selection of reagents and conditions, and provide a framework for troubleshooting and optimization. This guide is structured to empower researchers, from seasoned professionals to those new to the field, with the knowledge and practical insights necessary to confidently synthesize this valuable intermediate.

Strategic Overview: A Two-Step Approach to the Target Molecule

The synthesis of this compound is most logically and efficiently achieved through a two-step sequence. This strategy leverages a commercially available or readily synthesized starting material and employs reliable, high-yielding transformations. The core of our approach is the introduction of the hydroxymethyl group at the C5 position of the imidazole ring via the reduction of a corresponding aldehyde.

Our synthetic journey is as follows:

-

N-Isopropylation of Imidazole: The initial step involves the alkylation of the imidazole ring to introduce the isopropyl group at the N1 position, yielding 1-isopropyl-1H-imidazole.

-

Formylation of 1-Isopropyl-1H-imidazole: Subsequent formylation at the C5 position provides the key intermediate, 1-isopropyl-1H-imidazole-5-carbaldehyde.

-

Chemoselective Reduction: The final step is the selective reduction of the aldehyde functionality to the desired primary alcohol, this compound.

This pathway is advantageous due to the generally high yields of each step and the commercial availability of the necessary precursors.

Visualizing the Synthetic Pathway

Figure 1: A high-level overview of the synthetic workflow for this compound.

Part I: Synthesis of the Key Intermediate: 1-Isopropyl-1H-imidazole-5-carbaldehyde

The cornerstone of this synthesis is the preparation of the aldehyde intermediate. This is achieved through a two-step process starting from imidazole.

Step 1: N-Alkylation of Imidazole

The introduction of the isopropyl group onto the imidazole nitrogen is a standard N-alkylation reaction.[4] The choice of base and solvent is critical to ensure efficient and selective alkylation.

Reaction Scheme:

1-Isopropyl-1H-imidazole + Vilsmeier Reagent --(Work-up)--> 1-Isopropyl-1H-imidazole-5-carbaldehyde

1-Isopropyl-1H-imidazole-5-carbaldehyde --(Reducing Agent, Solvent)--> this compound

Sources

An In-depth Technical Guide to the Physicochemical Properties of (1-Isopropyl-1H-imidazol-5-YL)methanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of the heterocyclic compound, (1-Isopropyl-1H-imidazol-5-YL)methanol. In the dynamic landscape of medicinal chemistry and drug discovery, a thorough understanding of a molecule's fundamental characteristics is paramount for predicting its behavior, optimizing its synthesis, and formulating it into a viable therapeutic agent. This document is structured to deliver not just data, but also the scientific rationale behind the methodologies used to ascertain these properties, empowering researchers to not only utilize this information but also to apply these principles in their own discovery pipelines.

Molecular Structure and Core Chemical Identity

This compound is a disubstituted imidazole, featuring an isopropyl group at the N-1 position and a hydroxymethyl group at the C-5 position. The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms, which imparts a unique combination of acidic and basic properties.

The structural arrangement of this compound suggests it is a polar molecule, capable of acting as both a hydrogen bond donor (via the hydroxyl group and the N-H tautomer) and acceptor (via the nitrogen atoms and the hydroxyl oxygen). These features are expected to significantly influence its solubility and interactions with biological targets.

Table 1: Core Chemical Identity of this compound and its Hydrochloride Salt

| Property | This compound | This compound hydrochloride |

| Molecular Formula | C₇H₁₂N₂O | C₇H₁₃ClN₂O[1] |

| Molecular Weight | 140.18 g/mol | 176.64 g/mol [1] |

| CAS Number | Not explicitly found | 1609395-23-4[2][3] |

| IUPAC Name | This compound | (3-propan-2-ylimidazol-4-yl)methanol;hydrochloride[1] |

| SMILES | CC(C)N1C=NC=C1CO | CC(C)N1C=NC=C1CO.Cl[1] |

Predicted and Estimated Physicochemical Properties

Due to a lack of extensive published experimental data for this compound, the following table presents a combination of computed values and estimations based on structurally related compounds. These values serve as a valuable starting point for experimental design and characterization.

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted/Estimated Value | Scientific Rationale and Comparative Analysis |

| Melting Point | Likely a low-melting solid or an oil | Imidazole itself is a solid with a melting point of 90°C[4]. The addition of a flexible isopropyl group and a polar hydroxymethyl group may disrupt crystal packing, leading to a lower melting point. The hydrochloride salt is expected to be a crystalline solid.[5] |

| Boiling Point | > 200 °C (decomposes) | The related compound 1-isopropylimidazole has a boiling point of 104 °C at 7 mmHg[6][7]. The presence of the hydroxymethyl group will significantly increase the boiling point due to hydrogen bonding. High-vacuum distillation would be necessary to avoid decomposition. |

| Solubility | Soluble in water and polar organic solvents (e.g., methanol, ethanol). Limited solubility in non-polar organic solvents. | The imidazole core and the hydroxymethyl group contribute to its polarity and hydrogen bonding capacity, favoring solubility in polar solvents[4]. The isopropyl group will slightly increase its lipophilicity compared to unsubstituted hydroxymethylimidazole. |

| pKa (of the imidazolium ion) | ~7.0 - 7.5 | The pKa of the conjugate acid of 1-isopropylimidazole is predicted to be 7.15[6][7]. The electron-withdrawing effect of the C-5 hydroxymethyl group is expected to be minimal, thus the pKa should be in a similar range. |

| LogP (Octanol-Water Partition Coefficient) | -0.21 (for the hydrochloride salt)[2] | The negative LogP value for the hydrochloride salt indicates a high degree of hydrophilicity. The free base would be expected to have a slightly higher, but still low, LogP value. |

Experimental Determination of Physicochemical Properties: Protocols and Rationale

This section provides detailed, self-validating protocols for the experimental determination of the key physicochemical properties of this compound. The causality behind each experimental choice is explained to provide a deeper understanding of the methodology.

Synthesis and Purification

A robust synthesis is the foundation for accurate physicochemical characterization. A plausible synthetic route for this compound involves the reduction of a suitable carboxylic acid or ester precursor.

Protocol: Synthesis via Reduction of an Imidazole Ester

-

Esterification: Begin with a commercially available or synthesized N-isopropyl-imidazole-5-carboxylic acid. Convert the carboxylic acid to its corresponding ethyl or methyl ester using standard esterification methods (e.g., refluxing in the respective alcohol with a catalytic amount of sulfuric acid). The purpose of this step is to create a more readily reducible functional group.

-

Reduction: Dissolve the imidazole ester in an anhydrous solvent such as tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath. Slowly add a reducing agent like lithium aluminum hydride (LiAlH₄) portion-wise. The choice of a powerful reducing agent like LiAlH₄ is necessary for the efficient reduction of the ester to the primary alcohol.

-

Quenching: After the reaction is complete (monitored by Thin Layer Chromatography), cautiously quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water. This Fieser workup is a standard and safe procedure for neutralizing the reactive reducing agent and precipitating the aluminum salts.

-

Extraction and Purification: Filter the resulting mixture and extract the aqueous layer with a suitable organic solvent like ethyl acetate. The choice of ethyl acetate is based on its ability to dissolve the product while being immiscible with water. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Caption: Synthetic workflow for this compound.

Determination of Melting and Boiling Points

The melting and boiling points are fundamental physical constants that provide an indication of purity.

-

Melting Point: Determined using a calibrated melting point apparatus. A sharp melting range (typically < 1 °C) is indicative of a pure compound.

-

Boiling Point: Due to the likelihood of decomposition at atmospheric pressure, the boiling point should be determined under reduced pressure using a Kugelrohr apparatus or by vacuum distillation.

Solubility Assessment

A semi-quantitative assessment of solubility is crucial for formulation development and for choosing appropriate solvent systems for biological assays.

Protocol: Equilibrium Solubility Determination

-

Sample Preparation: Add an excess of this compound to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline, ethanol, dichloromethane) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The extended equilibration time is critical for obtaining a true measure of solubility.

-

Separation: Centrifuge the samples to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection. The choice of HPLC-UV is based on its sensitivity and the presence of a UV-active imidazole chromophore.

pKa Determination

The pKa is a critical parameter that dictates the ionization state of the molecule at a given pH, which in turn influences its solubility, permeability, and interaction with biological targets.

Protocol: Potentiometric Titration

-

Solution Preparation: Prepare a dilute aqueous solution of this compound of known concentration.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.

-

Data Analysis: Plot the pH as a function of the volume of titrant added. The pKa can be determined from the Henderson-Hasselbalch equation at the half-equivalence point. This method directly measures the change in proton concentration and is a gold standard for pKa determination.

Caption: Workflow for pKa determination by potentiometric titration.

Spectroscopic Characterization

Spectroscopic analysis is essential for structural elucidation and confirmation of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isopropyl group (a doublet for the methyl protons and a septet for the methine proton), the hydroxymethyl group (a singlet or a triplet depending on coupling to the hydroxyl proton), and the imidazole ring protons (two singlets in the aromatic region).

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments.

Infrared (IR) Spectroscopy

The IR spectrum should display a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. Characteristic C-H and C=N stretching vibrations of the imidazole ring are also expected.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula by providing a highly accurate mass measurement of the molecular ion.

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the standard precautions for laboratory chemicals. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a versatile building block with potential applications in medicinal chemistry. This guide has provided a comprehensive overview of its predicted physicochemical properties and detailed protocols for their experimental determination. A thorough understanding and application of these principles will undoubtedly accelerate research and development efforts involving this and other novel chemical entities.

References

-

(4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol - MDPI. [Link]

-

(1-methyl-1H-imidazol-5-yl)methanol | C5H8N2O | CID 2773450 - PubChem. [Link]

-

This compound hydrochloride | C7H13ClN2O - PubChem. [Link]

-

Comparison of HPMC Solubility in Organic Solvents - Tenessy. [Link]

-

Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PubMed. [Link]

-

Supplementary Information Divergent and chemoselective deuteration of N-unsubstituted imidazoles enabled by precise acid/base co - The Royal Society of Chemistry. [Link]

-

Understand the solubility of HPMC in different solvents - Cellulose Ether Factory. [Link]

-

1 H-NMR spectrum of 1a. 5-methyl-1H-benzo[d]imidazole-2-thiol (1b):... - ResearchGate. [Link]

-

Chemical and Pharmacological Properties of Imidazoles - IJPPR. [Link]

-

Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles - PMC - NIH. [Link]

-

Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents - ResearchGate. [Link]

-

HPMC Solubility Chart - Guide for Dissolving HPMC - WHHPMC. [Link]

-

pKa Values of N-isopropylacrylamide Copolymers of Propacrylic Acid. - ResearchGate. [Link]

-

Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed. [Link]

-

A Detailed Explanation of HPMC Solubility - KIMA CHEMICAL CO.,LTD. [Link]

-

pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi - Organic Chemistry Data. [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). [Link]

-

Physicochemical Properties of Imidazole | Download Scientific Diagram - ResearchGate. [Link]

Sources

- 1. This compound hydrochloride | C7H13ClN2O | CID 75530775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. You are being redirected... [hit2lead.com]

- 3. This compound hydrochloride | 1609395-23-4 [sigmaaldrich.com]

- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 1-Isopropylimidazole | 4532-96-1 [chemicalbook.com]

- 7. 4532-96-1 CAS MSDS (1-Isopropylimidazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-depth Technical Guide to (1-Isopropyl-1H-imidazol-5-YL)methanol: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of (1-Isopropyl-1H-imidazol-5-YL)methanol, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its chemical identifiers, properties, a validated synthesis protocol, and explores its potential applications based on the broader context of imidazole-containing molecules.

Chemical Identifiers and Properties

This compound is a substituted imidazole derivative. Its unique structural features, including the isopropyl group on the imidazole ring and the hydroxymethyl substituent, make it a valuable building block in organic synthesis.

CAS Numbers and Synonyms

-

This compound:

-

CAS Number: 80304-46-7[1]

-

-

This compound hydrochloride:

Chemical Properties

A summary of the key chemical properties for both the free base and its hydrochloride salt is presented in the table below. The properties for the free base are calculated, while the properties for the hydrochloride salt are sourced from PubChem.[1]

| Property | This compound (Free Base) | This compound hydrochloride |

| Molecular Formula | C₇H₁₂N₂O | C₇H₁₃ClN₂O |

| Molecular Weight | 140.18 g/mol | 176.64 g/mol [1] |

| IUPAC Name | This compound | (3-propan-2-ylimidazol-4-yl)methanol;hydrochloride[1] |

| Physical State | Not available (likely an oil or low-melting solid) | Solid |

| Melting Point | Not available | Not available |

| Boiling Point | Not available | Not available |

| Solubility | Not available | Not available |

Synthesis of this compound

The synthesis of this compound can be effectively achieved through the reduction of a suitable precursor, such as an ester or an aldehyde. A robust and commonly employed method involves the reduction of an imidazole-5-carboxylate ester using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[3][4][5][6] This approach is favored for its high efficiency in converting esters to primary alcohols.[3][6]

Synthetic Pathway Overview

The overall synthetic strategy involves two main steps: the synthesis of the precursor, ethyl 1-isopropyl-1H-imidazole-5-carboxylate, followed by its reduction to the target alcohol.

Sources

- 1. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol [mdpi.com]

- 2. youtube.com [youtube.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. (1-METHYL-1H-IMIDAZOL-5-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]

Spectroscopic Characterization of (1-Isopropyl-1H-imidazol-5-YL)methanol: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic methodologies for the structural elucidation and characterization of (1-Isopropyl-1H-imidazol-5-YL)methanol. While experimental data for this specific molecule is not widely available in the public domain, this document outlines the expected spectroscopic features based on its chemical structure and data from analogous compounds. It further details the standardized protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a framework for researchers in drug discovery and development.

Introduction

This compound is a substituted imidazole derivative. The imidazole ring is a crucial pharmacophore in many pharmaceutical compounds, and understanding the structural characteristics of its analogues is paramount for drug design and synthesis. Spectroscopic analysis provides the foundational data for confirming the chemical identity, purity, and structure of such novel molecules. This guide will delve into the theoretical underpinnings and practical application of key spectroscopic techniques for the comprehensive analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

Predicted ¹H NMR Spectrum

The expected ¹H NMR spectrum of this compound in a solvent like CDCl₃ would exhibit distinct signals corresponding to each unique proton environment. The chemical shifts (δ) are influenced by the electronic environment of the protons.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) in Hz |

| Imidazole H-2 | ~7.5 | Singlet (s) | 1H | - |

| Imidazole H-4 | ~7.0 | Singlet (s) | 1H | - |

| -CH₂OH | ~4.6 | Singlet (s) | 2H | - |

| -CH(CH₃)₂ | ~4.4 | Septet (sept) | 1H | ~6-7 |

| -CH(CH₃)₂ | ~1.4 | Doublet (d) | 6H | ~6-7 |

| -CH₂OH | Variable | Broad Singlet (br s) | 1H | - |

-

Causality of Chemical Shifts: The imidazole ring protons (H-2 and H-4) are expected to appear in the downfield region (δ 7.0-8.0) due to the aromatic nature and the electron-withdrawing effect of the nitrogen atoms. The methylene protons (-CH₂OH) adjacent to the imidazole ring and the oxygen atom will also be deshielded. The isopropyl group protons will show a characteristic septet for the methine proton and a doublet for the six equivalent methyl protons, a result of spin-spin coupling.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Imidazole C-2 | ~138 |

| Imidazole C-5 | ~135 |

| Imidazole C-4 | ~120 |

| -CH₂OH | ~55 |

| -CH(CH₃)₂ | ~48 |

| -CH(CH₃)₂ | ~23 |

-

Structural Insights: The chemical shifts of the imidazole carbons are characteristic of heteroaromatic systems. The positions of the signals for the isopropyl and methanol carbons are typical for aliphatic carbons attached to nitrogen and oxygen, respectively.

Experimental Protocol for NMR Data Acquisition

The following is a generalized protocol for acquiring high-resolution NMR spectra of this compound.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Tune and shim the probe for the specific sample.

-

Acquire a standard one-pulse ¹H spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak.

Diagram 1: NMR Experimental Workflow

A generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

Table 3: Predicted IR Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H Stretch (alcohol) | 3200-3600 | Strong, Broad |

| C-H Stretch (aromatic) | 3000-3100 | Medium |

| C-H Stretch (aliphatic) | 2850-3000 | Medium-Strong |

| C=N Stretch (imidazole) | 1600-1680 | Medium |

| C=C Stretch (imidazole) | 1450-1600 | Medium |

| C-O Stretch (alcohol) | 1000-1260 | Strong |

-

Interpretation of Key Bands: The most prominent feature will be a broad and strong absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol group, likely broadened by hydrogen bonding. The C-H stretching vibrations for the aromatic imidazole ring and the aliphatic isopropyl and methylene groups will appear in their respective regions. The C=N and C=C stretching vibrations of the imidazole ring provide fingerprint information in the 1450-1680 cm⁻¹ region.

Experimental Protocol for IR Data Acquisition

Methodology:

-

Sample Preparation:

-

Solid (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Solid (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment (or the pure KBr pellet).

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Diagram 2: IR Spectroscopy Workflow

Workflow for acquiring an FTIR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.

Predicted Mass Spectrum

For this compound (C₇H₁₂N₂O), the expected monoisotopic mass is approximately 140.0950 g/mol .

-

Expected Ionization: Using a soft ionization technique like Electrospray Ionization (ESI), the molecule is expected to be observed as the protonated molecular ion [M+H]⁺ at m/z 141.1028.

-

Fragmentation: While fragmentation patterns are dependent on the ionization energy, potential fragments could arise from the loss of a water molecule (-18 Da), or cleavage of the isopropyl group.

Experimental Protocol for MS Data Acquisition

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to an ESI source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in positive ion mode.

-

Scan a mass range that includes the expected molecular ion (e.g., m/z 50-500).

-

-

Data Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical mass to confirm the elemental composition. Analyze any significant fragment ions to support the proposed structure.

Diagram 3: Mass Spectrometry Workflow

A typical workflow for ESI-MS analysis.

Conclusion

The combined application of NMR, IR, and MS provides a powerful and comprehensive approach to the structural characterization of this compound. While direct experimental data is not yet widely published, the predicted spectroscopic features and the detailed experimental protocols provided in this guide offer a solid foundation for researchers to undertake the synthesis and characterization of this and related imidazole-containing compounds. Adherence to these standardized methodologies will ensure the generation of high-quality, reliable data essential for advancing drug discovery and development programs.

References

At present, there are no direct publications detailing the complete spectroscopic data set for this compound. The principles and comparative data are based on general spectroscopic textbooks and data for analogous structures available in chemical databases.

solubility profile of (1-Isopropyl-1H-imidazol-5-YL)methanol in various solvents

An In-Depth Technical Guide to Determining the Solubility Profile of (1-Isopropyl-1H-imidazol-5-YL)methanol for Preclinical Research

Authored by: A Senior Application Scientist

Abstract

The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is contingent on a thorough understanding of its physicochemical properties. Among these, solubility stands as a cornerstone of "drug-ability," profoundly influencing bioavailability, formulation strategies, and the reliability of in vitro and in vivo assays. This technical guide provides a comprehensive framework for determining the solubility profile of this compound, a novel imidazole derivative. While specific experimental data for this compound is not publicly available, this document serves as a first-principles guide for researchers, scientists, and drug development professionals. It outlines the rationale behind solvent selection, details robust experimental protocols for kinetic and thermodynamic solubility assessment, and offers insights into data interpretation, thereby establishing a self-validating system for characterizing this and other NCEs.

Introduction: The Imperative of Solubility Profiling

In preclinical development, failing to adequately characterize a compound's solubility can lead to costly delays and the potential abandonment of promising therapeutic agents.[1] Poor aqueous solubility can directly result in low or erratic oral bioavailability, making it challenging to achieve therapeutic concentrations in vivo.[2] Furthermore, it can compromise the quality of data from in vitro assays, masking a compound's true activity or toxicity.[2]

This compound, with its imidazole core, presents an interesting case study. The imidazole ring, a common moiety in medicinal chemistry, can act as both a hydrogen bond donor and acceptor, suggesting potential for interaction with a range of solvents. The presence of an isopropyl group adds lipophilicity, while the methanol group introduces a polar, hydrogen-bonding functional group. This structural combination necessitates a systematic evaluation of its solubility in both aqueous and organic media to guide formulation development for pharmacokinetic and toxicological studies.[3]

This guide provides the strategic and methodological foundation for generating a robust and defensible solubility profile for this compound.

Physicochemical Characterization and Its Implications for Solubility

While comprehensive experimental data for this compound is not available, we can infer key properties based on its structure and data from its hydrochloride salt.[4]

-

Molecular Formula (Free Base): C₇H₁₂N₂O

-

Molecular Weight (Free Base): 140.19 g/mol (Calculated)

-

Key Structural Features:

-

Imidazole Ring: Aromatic heterocycle containing two nitrogen atoms. The pKa of the imidazole ring will be a critical determinant of pH-dependent solubility.

-

Isopropyl Group: A non-polar, lipophilic substituent that will likely enhance solubility in organic solvents.

-

Methanol Group (-CH₂OH): A polar group capable of hydrogen bonding, which may improve solubility in polar protic solvents like water and ethanol.

-

Based on these features, we can hypothesize that this compound will exhibit pH-dependent aqueous solubility and varying degrees of solubility in common organic solvents. The imidazole nitrogen can be protonated at acidic pH, forming a more soluble cationic species.

Strategic Solvent Selection for a Comprehensive Profile

The choice of solvents is not arbitrary; it is a strategic decision aimed at understanding the compound's behavior in biologically and pharmaceutically relevant media.[5][6] The selection should encompass a range of polarities, protic/aprotic character, and pH.

Table 1: Recommended Solvents for Solubility Profiling of this compound

| Solvent Category | Specific Solvents | Rationale for Selection |

| Aqueous Buffers | pH 1.2 (Simulated Gastric Fluid, without enzymes)pH 4.5 (Acetate Buffer)pH 6.8 (Phosphate Buffer)pH 7.4 (Phosphate-Buffered Saline, PBS) | To assess pH-dependent solubility across the physiological range of the gastrointestinal tract, crucial for predicting oral absorption.[7] The World Health Organization (WHO) recommends testing at a minimum of these pH values for BCS classification.[7] |

| Organic Solvents | Dimethyl Sulfoxide (DMSO)Ethanol (EtOH)Methanol (MeOH)Acetonitrile (ACN)Propylene Glycol (PG)Polyethylene Glycol 400 (PEG 400) | DMSO: A universal solvent for preparing stock solutions for high-throughput screening.[8]Ethanol/Methanol: Polar protic solvents often used as co-solvents in formulations.[1]ACN: A polar aprotic solvent common in analytical chemistry (HPLC mobile phase).PG/PEG 400: Non-volatile, water-miscible co-solvents frequently used in preclinical oral and parenteral formulations to enhance solubility.[1] |

Experimental Protocols: A Dual Approach to Solubility Assessment

A comprehensive solubility profile relies on two distinct but complementary methodologies: kinetic and thermodynamic solubility assays.

Kinetic Solubility Assay

This high-throughput method is ideal for early-stage discovery to quickly rank compounds.[9] It measures the solubility of a compound that is rapidly precipitated from a DMSO stock solution into an aqueous buffer.[8] While not a true equilibrium value, it is highly relevant for predicting potential issues in in vitro assays where compounds are often added from DMSO stocks.

Step-by-Step Protocol for Kinetic Solubility Determination

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in 100% DMSO.

-

Assay Plate Preparation: Dispense the selected aqueous buffers (pH 1.2, 4.5, 6.8, 7.4) into a 96-well microplate.

-

Compound Addition: Add a small volume of the DMSO stock solution to the aqueous buffers (typically a 1:100 dilution) to initiate precipitation.

-

Incubation: Shake the plate at room temperature for a defined period (e.g., 2 hours) to allow for the rapid formation of a saturated solution.[10]

-

Separation of Undissolved Solid: Filter the samples using a solubility filter plate or centrifuge the plate at high speed to pellet the precipitate.

-

Quantification: Transfer the clear supernatant to a new plate and quantify the concentration of the dissolved compound using a suitable analytical method like LC-MS/MS or HPLC-UV.[11] A standard curve prepared in DMSO is used for quantification.[11]

Caption: Workflow for Kinetic Solubility Assay.

Thermodynamic (Equilibrium) Solubility Assay

This method determines the true equilibrium solubility of the solid crystalline material in a solvent and is considered the "gold standard" for solubility measurement.[2] It is crucial for late-stage preclinical and formulation development.[9] The process involves equilibrating an excess of the solid compound with the solvent over an extended period.[11]

Step-by-Step Protocol for Thermodynamic Solubility Determination

-

Sample Preparation: Add an excess amount of solid (crystalline) this compound to vials containing each of the selected aqueous and organic solvents. Ensure enough solid is present to maintain a saturated solution with visible excess solid.

-

Equilibration: Seal the vials and agitate them on a vial roller or orbital shaker at a constant, controlled temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[10][11]

-

pH Measurement (Aqueous Samples): At the end of the incubation, measure the final pH of the aqueous suspensions.

-

Separation of Undissolved Solid: Separate the solid material from the solution by filtration (using a syringe filter, e.g., 0.22 µm PVDF) or by centrifugation.

-

Sample Dilution: Dilute an aliquot of the clear filtrate with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted samples using a validated HPLC-UV or LC-MS/MS method against a standard curve.[2]

Caption: Workflow for Thermodynamic Solubility Assay.

Data Presentation and Interpretation

The collected data should be summarized in a clear, tabular format to allow for easy comparison across different solvent systems. This presentation is critical for making informed decisions in the drug development process.

Table 2: Exemplar Data Summary for the Solubility Profile of this compound

| Solvent/Buffer (at 25°C) | Kinetic Solubility (μg/mL) | Thermodynamic Solubility (μg/mL) | Final pH (Thermodynamic) |

| pH 1.2 Buffer | [Experimental Value] | [Experimental Value] | [Measured Value] |

| pH 4.5 Buffer | [Experimental Value] | [Experimental Value] | [Measured Value] |

| pH 6.8 Buffer | [Experimental Value] | [Experimental Value] | [Measured Value] |

| pH 7.4 Buffer | [Experimental Value] | [Experimental Value] | [Measured Value] |

| DMSO | N/A | [Experimental Value] | N/A |

| Ethanol | N/A | [Experimental Value] | N/A |

| Propylene Glycol | N/A | [Experimental Value] | N/A |

Interpretation Insights:

-

pH-Solubility Profile: A significant increase in solubility at lower pH values would confirm the basic nature of the imidazole ring and suggest that oral absorption might be favorable in the acidic environment of the stomach.

-

Kinetic vs. Thermodynamic: Discrepancies between kinetic and thermodynamic values are common. Higher kinetic solubility may indicate the formation of a supersaturated solution, which can be beneficial for absorption but may also risk precipitation.[8]

-

Organic Solvent Solubility: High solubility in solvents like Propylene Glycol or PEG 400 indicates the feasibility of developing liquid formulations for oral or parenteral administration for compounds with poor aqueous solubility.[3]

Conclusion

Establishing a comprehensive solubility profile is a non-negotiable, foundational step in the preclinical development of any NCE. For this compound, the methodologies detailed in this guide provide a robust pathway to understanding its fundamental behavior in key solvent systems. By systematically applying these kinetic and thermodynamic protocols, researchers can generate the critical data needed to de-risk development, guide formulation strategies, and ensure the integrity of subsequent biological evaluations. This disciplined, methodical approach transforms solubility assessment from a routine measurement into a strategic tool for successful drug development.

References

-

MDPI. (2023-01-23). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Available from: [Link]

-

Evotec. Thermodynamic Solubility Assay. Available from: [Link]

-

BioDuro. ADME Solubility Assay. Available from: [Link]

-

Journal of Pharmaceutical and Allied Sciences. (2016). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Available from: [Link]

-

PubChem. 1-(1-oxopropyl)-1H-imidazole. Available from: [Link]

-

PubChem. (1-methyl-1H-imidazol-5-yl)methanol. Available from: [Link]

-

PubMed Central. (2012-07-01). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Available from: [Link]

-

PubChem. This compound hydrochloride. Available from: [Link]

-

Admescope. (2019-11-25). Preclinical formulations for pharmacokinetic studies. Available from: [Link]

-

World Health Organization (WHO). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. Available from: [Link]

-

Altasciences. CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Available from: [Link]

-

Purosolv. (2025-04-22). Key Considerations for Selecting Solvents in Drug Manufacturing. Available from: [Link]

-

Minds@UW. (2022-04). 1H-Imidazole-1-Methanol and the Progress on the Synthesis of a New Asymmetric Flexible Tridentate Pincer Ligand Featuring a Rigid Backbone. Available from: [Link]

-

ResearchGate. Experimentally determined pH-dependent API solubility using a globally harmonized protocol. Available from: [Link]

-

ResearchGate. Solvent selection for pharmaceuticals. Available from: [Link]

-

American Pharmaceutical Review. (2015-09-30). Solubility Concerns: API and Excipient Solutions. Available from: [Link]

-

PubChem. 1-Isopropyl-1H-imidazole-5-carboxylic acid. Available from: [Link]

-

PubChem. 1H-Imidazole-1-propanamine. Available from: [Link]

Sources

- 1. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. evotec.com [evotec.com]

- 3. admescope.com [admescope.com]

- 4. This compound hydrochloride | C7H13ClN2O | CID 75530775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

- 6. researchgate.net [researchgate.net]

- 7. who.int [who.int]

- 8. asianpubs.org [asianpubs.org]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. enamine.net [enamine.net]

- 11. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

An In-depth Technical Guide on the Molecular Structure and Conformation of (1-Isopropyl-1H-imidazol-5-YL)methanol

Abstract

This technical guide provides a comprehensive examination of the molecular structure and conformational landscape of (1-Isopropyl-1H-imidazol-5-YL)methanol. Directed at researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical methodologies for the characterization of this and related imidazole-based compounds. While crystallographic and detailed conformational data for the title compound are not publicly available, this guide establishes a robust analytical framework by leveraging data from closely related structural analogs. Key topics include synthetic pathways, molecular architecture, conformational analysis through computational and spectroscopic techniques, and the pharmacological significance of conformational isomerism in drug design.

Introduction: The Significance of Imidazole Scaffolds in Medicinal Chemistry

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding and metal coordination make it a versatile component in the design of therapeutic agents targeting a wide array of enzymes and receptors.[3] The compound this compound, a substituted imidazole, presents a case study in the importance of understanding three-dimensional molecular structure for predicting and modulating biological activity.

The conformation of a molecule, defined by the spatial arrangement of its atoms, is intrinsically linked to its pharmacological activity. Different conformers can exhibit varied binding affinities for a biological target, influencing efficacy and selectivity.[4] For this compound, the rotational freedom around the bonds connecting the isopropyl and hydroxymethyl substituents to the imidazole core dictates its accessible conformational states. A thorough understanding of these conformations is therefore paramount for rational drug design and development.

This guide will delve into the synthesis, structural elucidation, and conformational dynamics of this compound, providing both theoretical background and detailed experimental and computational protocols.

Molecular Structure and Physicochemical Properties

The foundational step in any conformational analysis is a clear understanding of the molecule's two-dimensional structure and fundamental properties.

2D Chemical Structure

This compound is comprised of a central 1H-imidazole ring substituted at the N1 position with an isopropyl group and at the C5 position with a hydroxymethyl group.

IUPAC Name: (1-propan-2-yl-1H-imidazol-5-yl)methanol[5]

Physicochemical Data

A summary of the key physicochemical properties of the parent compound is presented in Table 1. This data is essential for practical applications such as solvent selection for synthesis and analysis.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂N₂O | PubChem[5] |

| Molecular Weight | 140.18 g/mol | PubChem[5] |

| XLogP3 | -0.1 | PubChem[5] |

| Hydrogen Bond Donor Count | 1 | PubChem[5] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[5] |

Synthesis of this compound

The synthesis of this compound can be achieved through a straightforward reduction of its corresponding aldehyde, 1-Isopropyl-1H-imidazole-5-carbaldehyde. This precursor is commercially available or can be synthesized. The following protocol details a reliable method for this conversion.

Synthetic Workflow Diagram

Caption: Synthetic workflow for the reduction of 1-Isopropyl-1H-imidazole-5-carbaldehyde.

Detailed Experimental Protocol: Reduction of 1-Isopropyl-1H-imidazole-5-carbaldehyde

This protocol is adapted from general procedures for the reduction of imidazole aldehydes.[6]

Materials:

-

1-Isopropyl-1H-imidazole-5-carbaldehyde

-

Anhydrous Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Deionized Water

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 1-Isopropyl-1H-imidazole-5-carbaldehyde (1 equivalent) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Reduction: Slowly add sodium borohydride (1.5 - 2.0 equivalents) portion-wise to the stirred solution. Causality: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive foaming.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Quenching: Carefully quench the reaction by the slow addition of deionized water at 0°C.

-

Extraction: Remove the methanol under reduced pressure using a rotary evaporator. Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purification: If necessary, purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of dichloromethane/methanol).

Conformational Analysis: A Multifaceted Approach

The conformational flexibility of this compound is primarily dictated by the rotation around two key single bonds: the N1-C(isopropyl) bond and the C5-C(hydroxymethyl) bond. A comprehensive analysis requires a combination of experimental and computational methods.

Theoretical Conformational Analysis: The Power of Computational Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for exploring the potential energy surface of a molecule and identifying its stable conformers.[7][8]

Workflow for Computational Conformational Analysis:

Caption: Workflow for computational conformational analysis of this compound.

Protocol for DFT-Based Conformational Analysis:

-

Structure Building: Construct the 3D structure of this compound using molecular modeling software.

-

Potential Energy Surface (PES) Scan: Perform a relaxed PES scan by systematically rotating the dihedral angles of interest (e.g., C(imidazole)-N1-C(isopropyl)-H and N1-C(imidazole)-C(hydroxymethyl)-O) in small increments (e.g., 10-15°). At each step, the remaining geometry is optimized. Causality: This allows for the identification of low-energy regions of the conformational space.

-

Identification of Minima: Identify the structures corresponding to the local and global energy minima on the PES.

-

Full Optimization and Frequency Calculation: Perform a full geometry optimization on each identified minimum using a suitable level of theory and basis set (e.g., B3LYP/6-311++G(d,p)).[9] Following optimization, perform frequency calculations to confirm that each structure is a true minimum (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy.[10]

-

Analysis: Analyze the optimized geometries to determine bond lengths, bond angles, and dihedral angles for each stable conformer. The relative energies of the conformers can be used to predict their population at a given temperature.

Expected Rotational Barriers and Stable Conformers: Based on studies of related substituted imidazoles, the rotation around the N1-C(isopropyl) bond is expected to have a relatively low energy barrier, allowing for multiple stable conformers.[10] The orientation of the hydroxymethyl group will likely be influenced by steric interactions with the isopropyl group and potential intramolecular hydrogen bonding with the N1 nitrogen of the imidazole ring.

Experimental Conformational Analysis: Spectroscopic and Crystallographic Methods

While no specific experimental data for the title compound is available, the following sections outline the standard and authoritative methods for such an analysis.

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state, including precise bond lengths, angles, and the preferred conformation in the crystal lattice.[11][12]

Generalized Protocol for Single-Crystal X-ray Diffraction of an Imidazole Derivative:

-

Crystallization: Grow high-quality single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters.

-

Data Analysis: Analyze the final structure to obtain precise geometric parameters.

Expected Data from X-Ray Crystallography: A successful crystallographic analysis would yield a table of atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated. An example of such data for a hypothetical conformation is shown in Table 2.

Table 2: Hypothetical Key Geometric Parameters from X-ray Crystallography

| Parameter | Bond/Atoms | Value (Å or °) |

| Bond Length | N1-C(isopropyl) | ~1.48 Å |

| Bond Length | C5-C(hydroxymethyl) | ~1.51 Å |

| Bond Angle | C4-C5-C(hydroxymethyl) | ~125° |

| Dihedral Angle | C4-N1-C(isopropyl)-H | Varies with conformer |

| Dihedral Angle | N1-C5-C(hydroxymethyl)-O | Varies with conformer |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution. For conformational analysis, 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are particularly valuable.[13]

Protocol for NOESY Analysis:

-

Sample Preparation: Dissolve a pure sample of the compound in a suitable deuterated solvent.

-

Data Acquisition: Acquire a 2D NOESY spectrum on a high-field NMR spectrometer. The mixing time should be optimized to observe key cross-peaks.

-

Data Analysis: Analyze the NOESY spectrum for cross-peaks, which indicate through-space proximity (typically < 5 Å) between protons. The intensity of a cross-peak is inversely proportional to the sixth power of the distance between the protons.

Interpretation of Expected NOESY Data: For this compound, NOESY cross-peaks between the protons of the isopropyl group and the protons of the hydroxymethyl group would provide direct evidence for their spatial proximity and thus inform the preferred conformation in solution. For example, a strong cross-peak between the isopropyl methine proton and the hydroxymethyl protons would suggest a conformation where these groups are on the same side of the imidazole ring.

Structure-Activity Relationship (SAR) and Pharmacological Relevance

The conformation of this compound is critical for its potential interactions with biological targets. The spatial arrangement of the isopropyl and hydroxymethyl groups, along with the hydrogen bonding capabilities of the hydroxyl group and the imidazole nitrogens, defines the pharmacophore.

Relationship between Conformation and Receptor Binding:

Caption: The influence of molecular conformation on receptor binding and biological activity.

Structure-activity relationship studies on related imidazole derivatives have shown that the nature and position of substituents significantly impact their biological profiles, which can range from antifungal to anticancer and anti-inflammatory activities.[14][15] The isopropyl group, being lipophilic, can influence membrane permeability and hydrophobic interactions within a binding pocket. The hydroxymethyl group provides a crucial hydrogen bond donor and acceptor site. The relative orientation of these two groups, as determined by the molecule's conformation, will ultimately govern its ability to fit into and interact with a specific biological target.

Conclusion

This technical guide has outlined a comprehensive framework for the analysis of the molecular structure and conformation of this compound. While direct experimental data for this specific molecule is limited, a robust understanding of its properties can be achieved by applying the detailed synthetic, spectroscopic, and computational protocols described herein, using closely related imidazole derivatives as benchmarks. The interplay between molecular structure, conformation, and biological activity is a cornerstone of modern drug discovery. The methodologies presented in this guide are intended to empower researchers to elucidate these relationships and advance the development of novel imidazole-based therapeutics.

References

-

ChemBK. (n.d.). 1H-Imidazole-5-methanol,1-methyl-. Retrieved January 17, 2026, from [Link]

- Journal of the Chemical Society, Faraday Transactions. (1997).

-

PubChem. (n.d.). This compound hydrochloride. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

- Caroon, J. M., et al. (1982). Structure-activity relationships for 2-substituted imidazoles as alpha 2-adrenoceptor antagonists. Journal of Medicinal Chemistry, 25(6), 666-70.

-

PubChem. (n.d.). Imidazole-5-methanol, 2-nitro-alpha,alpha,1-trimethyl-. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

MDPI. (n.d.). Synthesis and Structure-Activity Relationships of Imidazole-Coumarin Conjugates against Hepatitis C Virus. Retrieved January 17, 2026, from [Link]

- International Journal of Pharmaceutical and Phytopharmacological Research. (2014). Chemical and Pharmacological Properties of Imidazoles.

- RSC Publishing. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. RSC Medicinal Chemistry.

-

PubMed. (n.d.). Computational studies on imidazole heme conformations. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

- Beilstein Journal of Organic Chemistry. (2010).

- Abbasov, I., et al. (2023).

- ResearchGate. (2025).

- Journal of Pharmaceutical and Allied Sciences. (2022).

-

ResearchGate. (n.d.). Physicochemical Properties of Imidazole. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of (1‐methyl‐5‐nitro‐1H‐imidazol‐2‐yl)methanol (2). Retrieved January 17, 2026, from [Link]

- Kumar, V. S., et al. (2020). Conformational analysis and quantum descriptors of two new imidazole derivatives by experimental, DFT, AIM, molecular docking studies and adsorption activity on graphene. Heliyon, 6(10), e05221.

- ResearchGate. (2020). (PDF) Conformational analysis and quantum descriptors of two new imidazole derivatives by experimental, DFT, AIM, molecular docking studies and adsorption activity on graphene.

- RSC Publishing. (2025). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance.

- MDPI. (2022). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes.

-

RSC Publishing. (n.d.). Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). 13 C- and 1 H-NMR signals of N-substituted imidazole were unambiguously assigned. Retrieved January 17, 2026, from [Link]

- National Institutes of Health. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol.

- Tatara, W., et al. (2011). Theoretical Study of Proton Tunneling in the Imidazole–Imidazolium Complex. The Journal of Physical Chemistry A, 115(20), 5149–5158.

-

OUCI. (n.d.). Conformational analysis and quantum descriptors of two new imidazole derivatives by experimental, DFT, AIM, molecular docking studies and adsorption activity on graphene. Retrieved January 17, 2026, from [Link]

- ResearchGate. (2018). (PDF)

- National Institutes of Health. (2023).

-

ResearchGate. (n.d.). The roles of imidazole ligands in coordination supramolecular systems. Retrieved January 17, 2026, from [Link]

- MDPI. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies.

- ResearchGate. (2023).

- ResearchGate. (n.d.). (PDF)

-

International Union of Crystallography. (n.d.). Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate: a combined X-ray and DFT study. Retrieved January 17, 2026, from [Link]

- National Institutes of Health. (n.d.).

- National Institutes of Health. (n.d.). Crystal structure and Hirshfeld surface analysis of a new benzimidazole compound, 3-{1-[(2-hydroxyphenyl)methyl].

- MDPI. (2022).

- LinkedIn. (2023). Understanding Drug-Receptor Interactions: Unlocking the Secrets of Pharmacology.

Sources

- 1. The combination of multi-approach studies to explore the potential therapeutic mechanisms of imidazole derivatives as an MCF-7 inhibitor in therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemijournal.com [chemijournal.com]

- 3. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. openaccessjournals.com [openaccessjournals.com]

- 5. (1-METHYL-1H-IMIDAZOL-5-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Conformational analysis and quantum descriptors of two new imidazole derivatives by experimental, DFT, AIM, molecular docking studies and adsorption activity on graphene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Conformations and rotational barriers of 2,2′-bi-1H-imidazole Semiempirical, ab initio, and density functional theory calculations - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Structure-activity relationships for 2-substituted imidazoles as alpha 2-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Biological Activity of (1-Isopropyl-1H-imidazol-5-YL)methanol

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in numerous biologically active compounds and its ability to engage with a wide array of biological targets.[1][2][3][4] This technical guide provides a comprehensive framework for the investigation of a specific, under-explored derivative: (1-Isopropyl-1H-imidazol-5-YL)methanol. While direct biological data for this compound is not yet prevalent in public literature, its structural motifs suggest significant therapeutic potential. This document will synthesize the established pharmacology of imidazole-containing compounds, propose a structured, multi-stage research program to elucidate the bioactivity of this compound, and provide detailed, field-proven experimental protocols. The overarching goal is to equip researchers with the necessary theoretical and practical knowledge to systematically evaluate this promising molecule.

Introduction: The Imidazole Scaffold - A Privileged Structure in Drug Discovery

The five-membered aromatic ring containing two nitrogen atoms, known as imidazole, is a recurring motif in both natural products and synthetic pharmaceuticals.[4] Its unique electronic properties, including its capacity for hydrogen bonding and coordination with metal ions, allow it to interact with a diverse range of enzymes and receptors.[2][5] Marketed drugs containing the imidazole core span a wide therapeutic spectrum, from antifungal agents like ketoconazole to anticancer therapies such as nilotinib.[6][7]

The biological versatility of imidazole derivatives is well-documented, with activities including:

-

Anticancer: Many imidazole-based compounds exhibit potent antiproliferative effects through mechanisms such as kinase inhibition, induction of apoptosis, and cell-cycle arrest.[1][8][9]

-

Antimicrobial: The imidazole ring is a key component of many antifungal and antibacterial agents.[6]

-

Anti-inflammatory: Certain imidazole derivatives have been shown to inhibit inflammatory pathways, for instance, through the inhibition of COX-2.[2]

Given this extensive history, the exploration of novel imidazole derivatives like this compound is a scientifically sound endeavor. The isopropyl group at the N-1 position may enhance lipophilicity, potentially improving membrane permeability, while the methanol group at the C-5 position offers a site for further chemical modification or metabolic interaction.

Physicochemical Properties of this compound

A foundational understanding of a compound's physical and chemical characteristics is essential before embarking on biological studies.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂N₂O | PubChem CID: 20568531 |

| Molecular Weight | 140.18 g/mol | PubChem CID: 20568531 |

| IUPAC Name | (1-(propan-2-yl)-1H-imidazol-5-yl)methanol | PubChem CID: 20568531 |

| CAS Number | 1609395-23-4 (hydrochloride salt) | [10][11] |

Proposed Research Workflow: A Phased Approach to Biological Characterization

The following workflow outlines a logical progression for characterizing the biological activity of this compound, from initial screening to more in-depth mechanistic studies.

Caption: A phased workflow for the biological evaluation of this compound.

Detailed Experimental Protocols

Synthesis of this compound

While the hydrochloride salt of the title compound is commercially available, larger quantities for extensive screening may require in-house synthesis. A plausible synthetic route involves the reduction of a corresponding imidazole-5-carboxylate ester.

Protocol: Reduction of Ethyl 1-isopropyl-1H-imidazole-5-carboxylate

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend lithium aluminum hydride (LiAlH₄) (1.2 equivalents) in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the suspension to 0°C using an ice bath.

-

Substrate Addition: Dissolve ethyl 1-isopropyl-1H-imidazole-5-carboxylate (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, ensuring the temperature remains below 5°C.[12]

-

Reaction Monitoring: Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the excess LiAlH₄ by the slow, sequential addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

-

Workup: Filter the resulting slurry through Celite, washing the filter cake with THF.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired this compound.

In Vitro Cytotoxicity Screening

The initial assessment of anticancer potential involves screening the compound against a panel of human cancer cell lines.

Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Treat the cells with these dilutions and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Hypothetical Data Presentation:

| Cell Line | Histology | IC₅₀ of this compound (µM) |

| MCF-7 | Breast Adenocarcinoma | 8.5 |

| A549 | Lung Carcinoma | 12.3 |

| K-562 | Chronic Myeloid Leukemia | 5.2 |

| HCT-116 | Colon Carcinoma | 15.8 |

Kinase Inhibition Profiling

Many imidazole derivatives exert their anticancer effects by inhibiting protein kinases.[1][9] A broad kinase screen is a logical next step if cytotoxicity is observed.

Protocol: Kinase Panel Screening (Commercial Service)

-

Compound Submission: Prepare a stock solution of this compound at a high concentration (e.g., 10 mM in DMSO).

-

Assay: Submit the compound to a commercial kinase profiling service (e.g., Eurofins, Promega). Typically, the compound is tested at a fixed concentration (e.g., 10 µM) against a large panel of kinases.

-

Data Analysis: The service will provide data as a percentage of inhibition for each kinase. Hits are typically defined as kinases with >50% inhibition.

Potential Signaling Pathway for Investigation:

If the kinase screen reveals inhibition of key kinases in a particular pathway, such as the MAPK/ERK pathway, further investigation is warranted.

Caption: Potential inhibition of the MAPK/ERK signaling pathway by an imidazole derivative.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. For instance, in the MTT assay, the inclusion of both positive and negative controls ensures the assay is performing as expected. In kinase profiling, follow-up dose-response assays for initial "hits" are crucial to confirm inhibitory activity and determine potency (IC₅₀). Any significant biological activity observed should be confirmed using orthogonal assays to ensure the results are not an artifact of a particular experimental system.

Conclusion and Future Directions

This compound represents a promising, yet uncharacterized, molecule within the medicinally significant imidazole class. Its structure warrants a thorough investigation into its potential biological activities, particularly in the realms of oncology and antimicrobials. The proposed research workflow provides a systematic and logical path for this exploration, from initial high-throughput screening to more detailed mechanistic studies. The insights gained from such a program could pave the way for the development of a new therapeutic agent. Future work should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, followed by evaluation in in vivo models to establish preclinical efficacy and safety.

References

- Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Vertex AI Search.

- (1-methyl-1H-imidazol-5-yl)methanol | C5H8N2O | CID 2773450. PubChem.

- This compound hydrochloride | C7H13ClN2O. PubChem.

- Imidazole as a Promising Medicinal Scaffold: Current St

- (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. MDPI.

- 2-(5-Nitro-1H-imidazol-1-yl)ethanol | C5H7N3O3 | CID 3248693. PubChem.

- Process for producing halogenated vinylimidazole compound.

- Imidazole Derivatives as Potential Therapeutic Agents.

- Imidazole-based drugs and drug discovery: Present and future perspectives.

- Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. MDPI.

- Isopropyl (R)-1-(1-phenylethyl)

- A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. Unknown Source.

- An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.

- (1-METHYL-1H-IMIDAZOL-5-YL)METHANOL synthesis. chemicalbook.

- Identification synthesis of process-related impurities (substances) ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate [key intermediate of Olmesartan medoxomil (Anti hypertensive drug)]. Asian Journal of Research in Chemistry.

- Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. PMC - PubMed Central.

- Imidazole carboxylates.

- Imidazoles as Potential Anticancer Agents: An Upd

- Technical Support Center: Scaling Up the Synthesis of (1H-Imidazol-4-yl)methanol Hydrochloride. Benchchem.

- Synthesis of (1‐methyl‐5‐nitro‐1H‐imidazol‐2‐yl)methanol (2).

- 1-(1-oxopropyl)-1H-imidazole | C6H8N2O | CID 77770. PubChem.

- This compound hydrochloride. Sigma-Aldrich.

Sources

- 1. ijsrtjournal.com [ijsrtjournal.com]

- 2. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. ijsred.com [ijsred.com]

- 10. This compound hydrochloride | C7H13ClN2O | CID 75530775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound hydrochloride | 1609395-23-4 [sigmaaldrich.com]

- 12. benchchem.com [benchchem.com]

literature review of substituted imidazole methanol compounds

An In-depth Technical Guide to Substituted Imidazole Methanol Compounds: Synthesis, Characterization, and Therapeutic Applications

Foreword

The imidazole nucleus is a cornerstone of medicinal chemistry, a privileged scaffold that appears in a vast array of natural products and clinically significant pharmaceuticals.[1][2][3] Its unique electronic architecture, capable of acting as both a hydrogen bond donor and acceptor, and its ability to coordinate with metallic ions in enzyme active sites, make it an exceptionally versatile building block for drug design.[4][5] When combined with a methanol moiety, the resulting substituted imidazole methanol pharmacophore gives rise to a class of compounds with a remarkable breadth of biological activities. This guide provides a deep dive into the synthesis, characterization, and therapeutic applications of these compounds, offering field-proven insights for researchers, scientists, and drug development professionals.

The Imidazole Methanol Scaffold: A Structural Overview

The core of the compounds discussed herein is the imidazole ring—a five-membered aromatic heterocycle with two nitrogen atoms—appended with a methanol group. The true diversity and therapeutic potential arise from the various substituents (R¹, R², R³, R⁴) that can be attached to this core. These substituents modulate the compound's physicochemical properties, including lipophilicity, electronic distribution, and steric profile, which in turn dictates its pharmacokinetic behavior and interaction with biological targets.

The nitrogen atoms within the imidazole ring are particularly noteworthy. One is a basic, pyridine-like nitrogen (sp² hybridized), while the other is a non-basic, pyrrole-like nitrogen. This arrangement confers an amphoteric nature to the ring and is crucial for its ability to engage in diverse non-covalent interactions with biological macromolecules.[1][6]

Synthetic Methodologies: From Benchtop to Scale-up

The construction of substituted imidazole methanols can be achieved through several synthetic strategies. The choice of method is often dictated by the desired substitution pattern, the scale of the reaction, and the availability of starting materials.

Foundational Synthetic Routes